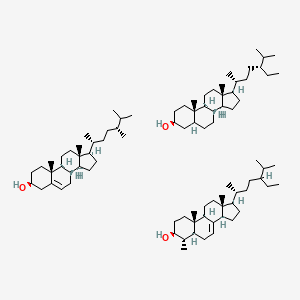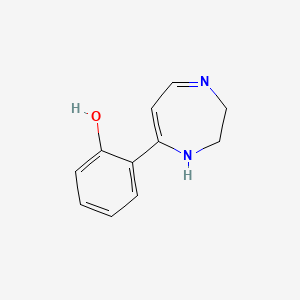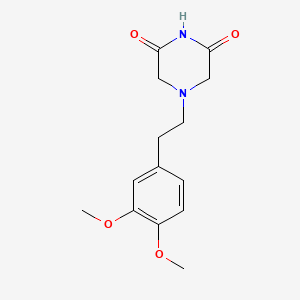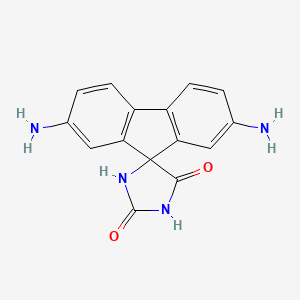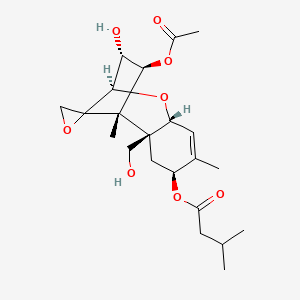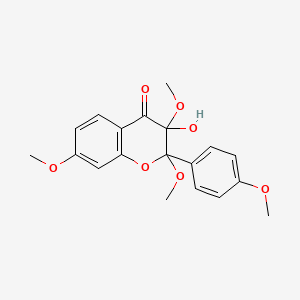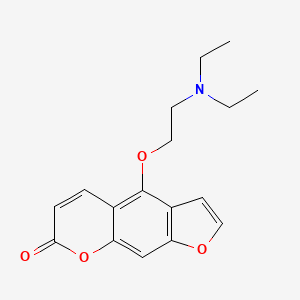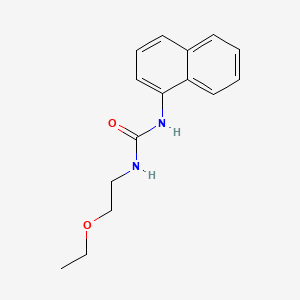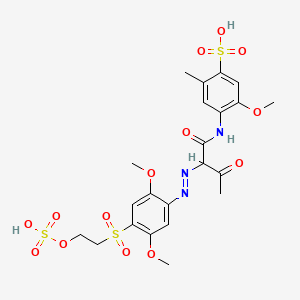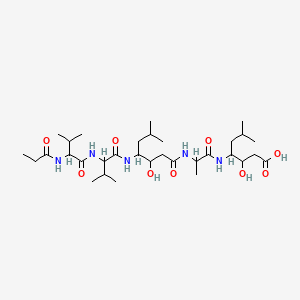
Sodium pepsinostreptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium pepsinostreptin is a synthetic peptide compound known for its protease inhibitory properties. It is derived from pepsinostreptin, which is a peptide consisting of isobutyryl-valine-valine-statine-alanine-statine. The compound has a molecular formula of C33H61N5O9 and a molecular weight of 671.866 g/mol . This compound is primarily used in scientific research due to its ability to inhibit specific proteases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium pepsinostreptin involves the stepwise assembly of its peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required purity standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium pepsinostreptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds, which can affect its structure and activity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: This compound can participate in substitution reactions, particularly at its amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric forms of the peptide .
Wissenschaftliche Forschungsanwendungen
Sodium pepsinostreptin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies involving protease inhibition, protein-protein interactions, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.
Wirkmechanismus
Sodium pepsinostreptin exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The compound mimics the natural substrate of the protease, but its structure prevents the completion of the catalytic cycle, effectively blocking the enzyme’s function. This inhibition can modulate various biological pathways, depending on the specific protease targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pepstatin: Another protease inhibitor with a similar structure but different amino acid composition.
Leupeptin: A protease inhibitor that targets a different set of proteases compared to sodium pepsinostreptin.
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of statine residues, which are crucial for its inhibitory activity. This distinct structure allows it to target specific proteases with high affinity and selectivity, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
60252-35-9 |
|---|---|
Molekularformel |
C32H59N5O9 |
Molekulargewicht |
657.8 g/mol |
IUPAC-Name |
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid |
InChI |
InChI=1S/C32H59N5O9/c1-11-25(40)36-28(18(6)7)32(46)37-29(19(8)9)31(45)35-21(12-16(2)3)23(38)14-26(41)33-20(10)30(44)34-22(13-17(4)5)24(39)15-27(42)43/h16-24,28-29,38-39H,11-15H2,1-10H3,(H,33,41)(H,34,44)(H,35,45)(H,36,40)(H,37,46)(H,42,43) |
InChI-Schlüssel |
HUOUXPWOUNLCOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


